3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
3-Methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a benzamide derivative featuring a 3-methyl-substituted aromatic ring linked via an amide bond to an ethyl group terminating in a 4-methylphenyl-substituted thiazole moiety. This structural architecture positions it within a class of compounds studied for diverse pharmacological applications, including enzyme inhibition (e.g., tyrosinase) and antimicrobial activity . Its synthesis likely involves coupling a 3-methylbenzoyl chloride with a thiazole-containing amine precursor, analogous to methods described for related benzamide-thiazole hybrids .
Properties
IUPAC Name |
3-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-6-8-16(9-7-14)20-22-18(13-24-20)10-11-21-19(23)17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVQVJNFKIKXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced forms of the compound.
Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Structural Analogues
The compound shares core structural motifs with several derivatives, differing primarily in substituents on the benzamide ring and thiazole moiety. Key analogues include:
- 3-Butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (): Features a 3-butoxy group instead of 3-methyl, increasing hydrophobicity (logP = 5.87).
- 3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (): Substitutes the 4-methylphenyl group on the thiazole with phenyl, reducing steric bulk.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Lacks the thiazole-ethyl chain, emphasizing the role of the thiazole in binding interactions.
Physicochemical Properties
Note: Properties for the target compound are inferred based on structural similarities. The 3-methyl group reduces logP compared to alkoxy derivatives, enhancing solubility.
Pharmacological and Functional Comparisons
Tyrosinase Inhibition
Compounds like 9g (), which integrate benzamide and thiazole-triazole motifs, exhibit potent tyrosinase inhibition (IC₅₀ < 10 µM). The thiazole ring in the target compound may similarly coordinate with copper ions in the enzyme’s active site, though the absence of a triazole moiety could reduce binding affinity compared to 9g .
Antimicrobial Potential
In molecular docking studies, benzamide-thiazole hybrids (e.g., ) show affinity for Mycobacterium tuberculosis RpfB protein. The target compound’s 4-methylphenyl group may enhance hydrophobic interactions with protein pockets, analogous to the 3-methylsulfanyl group in 3-methyl-N-[(1S)-1-[4-methyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide .
Structural Stability
Crystallographic data for (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () reveal planar thiazole rings and amide bond geometries critical for conformational stability.
Biological Activity
3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, also known by its CAS number 896608-85-8, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a thiazole ring, a benzamide group, and a 4-methylphenyl substituent. Its IUPAC name reflects its structural complexity:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 896608-85-8 |
| Molecular Weight | 322.43 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole moiety is known to modulate enzyme activity and influence various cellular pathways, including oxidative stress responses and signaling cascades.
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. A study on thiazole derivatives highlighted their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of electron-donating groups in the structure enhances these antimicrobial effects.
Antitumor Activity
The compound has shown promise as an anticancer agent. Thiazole-based compounds have been reported to possess cytotoxic effects against several cancer cell lines. For instance, one study found that certain thiazole derivatives displayed IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The structural features such as the methyl group on the phenyl ring are believed to enhance the anticancer activity.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Certain analogs demonstrated significant protective effects in animal models against induced seizures . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can lead to improved anticonvulsant efficacy.
Case Study 1: Antibacterial Screening
A series of thiazole derivatives were synthesized and screened for antibacterial activity. Among them, compounds similar to this compound exhibited notable inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced apoptosis in human cancer cells, with IC50 values indicating effective growth inhibition . Molecular dynamics simulations further elucidated the interaction between the compound and target proteins involved in cancer proliferation.
Research Findings Summary
Q & A
Q. Basic Research Focus
- NMR Analysis :
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₂₁H₂₁N₃OS, exact mass 363.14).
- Elemental Analysis : C, H, N, S percentages must align with theoretical values (±0.3%) .
What strategies resolve discrepancies in biological activity data for this compound across different assays?
Q. Advanced Research Focus
- Source of Contradictions : Variability in cell permeability (logP ~3.5) or off-target interactions (e.g., kinase inhibition) may explain divergent IC₅₀ values .
- Methodological Adjustments :
How can computational modeling predict the compound’s interaction with tyrosinase or other enzymatic targets?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Key interactions:
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- Validation : Compare predicted ΔG values with experimental inhibition constants (e.g., Ki from enzyme kinetics) .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Q. Basic Research Focus
- Chromatography :
- Crystallization : Recrystallize from DCM/hexane to obtain single crystals for XRD validation .
How does the compound’s logD and solubility profile influence in vitro assay design?
Q. Advanced Research Focus
- logD (pH 7.4) : Predicted ~2.8 (ACD/Labs). Adjust assay media with 0.1% DMSO or cyclodextrin to prevent precipitation .
- Solubility : Aqueous solubility <10 µM necessitates stock solutions in DMSO (≤0.1% final concentration) .
- Membrane Permeability : Use Caco-2 assays to correlate logD with apparent permeability (Papp) .
What are the best practices for analyzing metabolic stability in hepatic microsomes?
Q. Advanced Research Focus
- Protocol :
- Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Terminate reactions at 0, 15, 30, 60 min with ice-cold MeCN .
- LC-MS/MS Analysis : Monitor parent ion depletion (t½ >30 min suggests stability). Major metabolites often include hydroxylated thiazole or demethylated benzamide .
How can SAR studies improve selectivity against off-target kinases?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
